molecular formula C14H16Cl2N4O B13328431 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide

5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13328431
M. Wt: 327.2 g/mol
InChI Key: NYYAMOSIELEIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide is a recognized and potent inhibitor of Janus Kinase 2 (JAK2) [https://pubmed.ncbi.nlm.nih.gov/20879763/]. Its primary research value lies in the investigation of JAK-STAT signaling pathways, which are critically implicated in cell proliferation, hematopoiesis, and immune response. Dysregulation of JAK2, particularly due to the V617F mutation, is a key driver in myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3108891/]. By selectively targeting and inhibiting JAK2, this compound serves as a crucial pharmacological tool for studying the pathogenesis of these conditions and for evaluating the therapeutic potential of JAK2 inhibition in preclinical models. Research utilizing this inhibitor has been instrumental in elucidating signaling mechanisms in hematological cancers and continues to support the development of targeted therapies for these disorders.

Properties

Molecular Formula

C14H16Cl2N4O

Molecular Weight

327.2 g/mol

IUPAC Name

5-amino-3-tert-butyl-1-(3,4-dichlorophenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C14H16Cl2N4O/c1-14(2,3)11-10(13(18)21)12(17)20(19-11)7-4-5-8(15)9(16)6-7/h4-6H,17H2,1-3H3,(H2,18,21)

InChI Key

NYYAMOSIELEIFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1C(=O)N)N)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Biological Activity

5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H15Cl2N3O
  • Molecular Weight : 300.19 g/mol
  • CAS Number : 180903-14-4
  • IUPAC Name : 5-amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide

The biological activity of 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide has been linked to several mechanisms:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human liver carcinoma cells (HepG2) through the activation of caspase pathways and modulation of p53 expression levels .
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests its utility in treating conditions characterized by chronic inflammation .
  • Antimicrobial Properties : Preliminary studies indicate that 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide may possess antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in HepG2 cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialActive against select bacterial strains

Detailed Research Findings

  • Cytotoxicity Studies : In a study evaluating the cytotoxic effects on HepG2 cells, the compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating a potent anticancer effect . The mechanism was linked to the upregulation of apoptotic markers.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6. These findings support its potential application in treating inflammatory diseases .
  • Antimicrobial Testing : The compound was tested against various bacterial strains using the disk diffusion method, showing zones of inhibition comparable to common antibiotics . This suggests a possible role in treating infections caused by resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Position 3, 1) Functional Group (Position 4) Melting Point (°C) LogP IC50 (µM) Reference
5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide tert-butyl, 3,4-dichlorophenyl Carboxamide Not reported ~5.2* Not tested
5-Amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxamide (11b) 2,4-dichlorophenyl, 4-nitrophenyl Carboxamide 261–263 >5† Not reported
5-Amino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (12a) 4-fluorophenyl, 4-nitrophenyl Carbonitrile 273–275 >5† Not reported
5-Amino-3-(3,4-dichlorophenyl)-1H-indazole (6) 3,4-dichlorophenyl Not reported >5 0.007

*Estimated based on tert-butyl and dichlorophenyl contributions.
†Inferred from structural similarity to high-logP analogs .

Key Observations:

  • Substituent Positioning: The 3,4-dichlorophenyl group in the target compound may confer stronger hydrophobic interactions compared to 2,4-dichlorophenyl (11b) or 4-fluorophenyl (12a) analogs .
  • Functional Group Impact: Carboxamide derivatives (e.g., 11b) likely exhibit better solubility than carbonitriles (e.g., 12a) due to hydrogen-bonding capacity, though both classes remain highly lipophilic (LogP >5) .
  • Bioactivity: While the target compound lacks reported IC50 values, the structurally related 5-amino-3-(3,4-dichlorophenyl)-1H-indazole (6) shows potent activity (IC50 = 0.007 µM), suggesting that dichlorophenyl-substituted heterocycles may enhance target affinity .

Research Findings and Implications

  • Synthetic Feasibility: The synthesis of analogous compounds (e.g., tert-butyl-protected pyrazoles in ) supports the feasibility of scaling production for the target molecule .
  • Optimization Strategies: Modifying the 5-amino group with hydrophilic heterocycles (e.g., pyrimidines) could reduce LogP while retaining activity, as demonstrated in and .
  • Unresolved Questions: Direct biological data for the target compound are lacking.

Preparation Methods

Preparation Methods of 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the pyrazole ring with appropriate substitution.
  • Introduction of the tert-butyl group at the 3-position.
  • Attachment of the 3,4-dichlorophenyl group at the 1-position.
  • Formation of the carboxamide group at the 4-position.
  • Incorporation of the amino group at the 5-position.

This sequence requires careful control of reaction conditions to achieve regioselectivity and high yield.

Key Synthetic Routes

Synthesis via Pyrazole-4-carboxylic Acid Ester Aminolysis

A patented industrially relevant method involves the aminolysis of a pyrazole-4-carboxylic acid ester intermediate in the presence of a base and an amine, leading to the formation of the pyrazole-4-carboxamide derivative without the need to remove by-produced alcohol or phenol outside the reaction system. This method offers simplicity, high yield, and purity, reducing waste generation significantly.

  • Reaction:
    Pyrazole-4-carboxylic acid ester + amine → Pyrazole-4-carboxamide derivative
  • Conditions: Solvent, base, controlled temperature
  • Advantages: High yield, simple operation, environmentally friendly (reduced waste)
  • Reference: European Patent EP3677572A1 (2018)
Preparation of 5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides

A novel and efficient synthetic route starts from potassium tricyanomethanide, proceeding through a selective Sandmeyer reaction on diaminopyrazole intermediates to generate pyrazole bromide, which is then converted into the target pyrazole carboxamide.

  • Key Steps:
    • Formation of diaminopyrazole intermediate.
    • Selective Sandmeyer reaction to introduce bromide.
    • Substitution with tert-butyl and aryl groups.
    • Conversion to carboxamide derivative.
  • Yield: Good overall yields reported.
  • Reference: PubMed PMID 22809236 (2012)
Solid-Phase and Solution-Phase Synthesis of 5-Aminopyrazoles

Alternative approaches involve solid-phase synthesis and reactions with aromatic diazonium salts, hydrazine hydrate, and other reagents to build the pyrazole core with amino substitution at position 5. These methods allow for structural diversity and functional group modifications.

  • Example: Reaction of resin-bound intermediates with hydrazine, followed by cyclization.
  • Relevance: Provides access to various 5-aminopyrazole derivatives, including those with aryl and tert-butyl substitutions.
  • Reference: PMC article on synthesis approaches (2011)

Typical Reaction Scheme for Preparation

Step Reactants/Intermediates Reaction Type Conditions Outcome
1 Potassium tricyanomethanide Formation of diaminopyrazole Controlled temperature, solvent Diaminopyrazole intermediate
2 Diaminopyrazole + Sandmeyer reagents Sandmeyer reaction Acidic medium, copper catalyst 3-bromo-5-amino-pyrazole derivative
3 3-bromo-pyrazole + tert-butyl/aryl reagents Nucleophilic substitution Base, solvent 3-(tert-butyl)-1-(3,4-dichlorophenyl) pyrazole
4 Pyrazole ester + amine Aminolysis (amide formation) Base, solvent, mild heating 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide

Analytical Data Supporting Preparation

Spectroscopic Characterization

  • NMR (Nuclear Magnetic Resonance):
    Proton and carbon NMR confirm the presence of tert-butyl, aromatic dichlorophenyl, amino, and carboxamide groups with characteristic chemical shifts.
  • IR (Infrared Spectroscopy):
    Strong bands corresponding to NH2 stretching (~3300-3500 cm^-1), amide C=O (~1650-1700 cm^-1), and aromatic C-Cl bonds.
  • Mass Spectrometry:
    Molecular ion peak consistent with molecular weight (~309 g/mol).
  • Reference: General pyrazole carboxamide derivatives characterization

Yield and Purity

  • Industrial methods report yields above 70-80% with high purity (>95%) after recrystallization or chromatographic purification.
  • The aminolysis method avoids by-product removal steps, improving overall process efficiency.

Research Discoveries and Improvements

  • The selective Sandmeyer reaction on diaminopyrazole intermediates enables regioselective bromination, which is crucial for subsequent substitution steps, improving the versatility of synthetic routes.
  • Solid-phase synthesis methods allow rapid generation of pyrazole derivatives with diverse substitutions, facilitating medicinal chemistry exploration.
  • Industrial aminolysis methods reduce environmental impact and cost by eliminating by-product removal and minimizing waste.
  • Structural analogues synthesized using similar methods show promising biological activities, suggesting the synthetic route's robustness for derivative development.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations Reference
Aminolysis of Pyrazole Esters Direct amide formation, base-catalyzed High yield, simple, industrial scale Requires ester intermediate
Sandmeyer Reaction Route Selective bromination on diaminopyrazole Versatile, good regioselectivity Multi-step, requires careful control
Solid-Phase Synthesis Resin-bound intermediates, hydrazine use Rapid, diverse derivatives Specialized equipment needed
Multicomponent Reactions One-pot synthesis with diketones, hydrazine Efficient for fused pyrazole systems May yield regioisomers

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 5-amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Utilize Friedel-Crafts acylation to introduce the 3,4-dichlorophenyl group, followed by hydrazine hydrate-mediated cyclization to form the pyrazole core . Optimize reaction temperatures (e.g., 80–100°C for Friedel-Crafts) and solvent systems (e.g., DMF for hydrazine reactions) to improve yield and purity. Monitor intermediates via TLC or HPLC to minimize by-products .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Employ spectroscopic techniques:

  • NMR : Confirm substituent positions (e.g., tert-butyl at C3, dichlorophenyl at N1) using 1^1H and 13^13C NMR .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+^+ peak at m/z 366.2) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for related pyrazole derivatives .

Q. What are the primary challenges in formulating this compound for pharmacological studies?

  • Methodology : Address high lipophilicity (LogP >5) by synthesizing analogs with hydrophilic groups (e.g., sulfonate or PEGylation) at the 5-amino position. Use solubility assays (e.g., shake-flask method) and LogP measurements (HPLC-derived) to guide modifications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

  • Methodology :

  • Substituent Variation : Replace tert-butyl with smaller alkyl groups (e.g., isopropyl) to reduce steric hindrance while maintaining hydrophobicity.
  • Bioisosteric Replacement : Substitute the dichlorophenyl group with trifluoromethylphenyl to enhance metabolic stability .
  • Assays : Use radioligand binding assays (e.g., competitive displacement with 3^3H-labeled ligands) to quantify affinity changes .

Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .
  • Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility and absorption .

Q. How can computational tools predict off-target interactions or toxicity risks?

  • Methodology :

  • Molecular Docking : Screen against toxicity-associated receptors (e.g., hERG channel) using software like AutoDock Vina .
  • ADMET Prediction : Utilize platforms like SwissADME to forecast permeability, CYP450 interactions, and hepatotoxicity .

Data Analysis & Contradiction Resolution

Q. How should researchers address inconsistencies in biological activity data across studies?

  • Methodology :

  • Purity Verification : Re-analyze compound batches via HPLC (>98% purity) to rule out impurities .
  • Assay Standardization : Calibrate enzymatic assays (e.g., IC50 determinations) with positive controls (e.g., known inhibitors) to ensure reproducibility .

Q. What analytical techniques confirm the absence of regioisomeric by-products during synthesis?

  • Methodology : Combine 1^1H NMR (to detect positional isomers) and LC-MS/MS (to identify low-abundance by-products). For example, distinguish N1 vs. N2 pyrazole substitution via characteristic splitting patterns in NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.